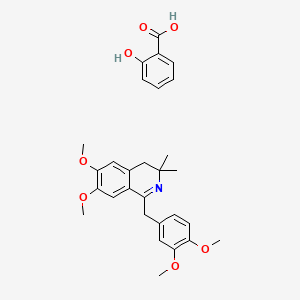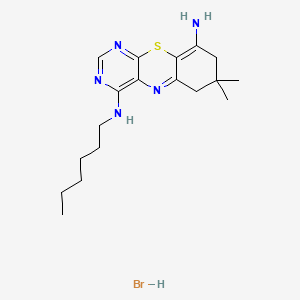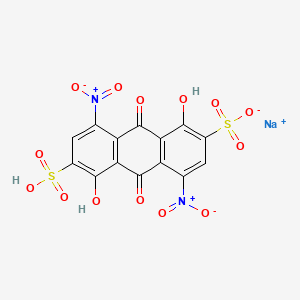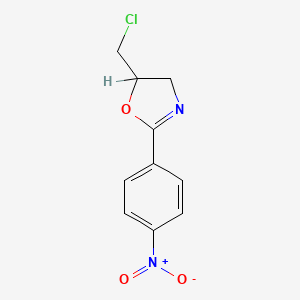
5-(Chloromethyl)-2-(p-nitrophenyl)-2-oxazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound referred to as “NIOSH/RP6796000” is hexavalent chromium, a chemical compound where chromium is in its +6 oxidation state. Hexavalent chromium compounds are known for their strong oxidizing properties and are widely used in various industrial applications. they are also recognized for their toxicity and carcinogenicity, posing significant health risks to humans.
準備方法
Synthetic Routes and Reaction Conditions
Hexavalent chromium compounds can be synthesized through the oxidation of trivalent chromium compounds. One common method involves the reaction of chromium(III) oxide with an oxidizing agent such as sodium peroxide or potassium permanganate under acidic conditions. The reaction typically proceeds as follows:
Cr2O3+3Na2O2→2Na3CrO4
Industrial Production Methods
In industrial settings, hexavalent chromium is often produced through the roasting of chromite ore (FeCr$_2$O$_4$) with sodium carbonate in the presence of oxygen. The process yields sodium chromate, which can be further processed to produce other hexavalent chromium compounds:
4FeCr2O4+8Na2CO3+7O2→8Na2CrO4+2Fe2O3+8CO2
化学反応の分析
Types of Reactions
Hexavalent chromium compounds undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: Hexavalent chromium can be reduced to trivalent chromium in the presence of reducing agents such as sulfur dioxide or ferrous sulfate.
Substitution Reactions: Hexavalent chromium can participate in substitution reactions where ligands in the coordination sphere of chromium are replaced by other ligands.
Common Reagents and Conditions
Reducing Agents: Sulfur dioxide, ferrous sulfate, and ascorbic acid are commonly used to reduce hexavalent chromium to trivalent chromium.
Oxidizing Agents: Potassium permanganate and sodium peroxide are used to oxidize trivalent chromium to hexavalent chromium.
Major Products Formed
Reduction: The reduction of hexavalent chromium typically yields trivalent chromium compounds such as chromium(III) oxide.
Oxidation: The oxidation of trivalent chromium yields hexavalent chromium compounds such as sodium chromate and potassium dichromate.
科学的研究の応用
Hexavalent chromium compounds have a wide range of applications in scientific research, including:
Chemistry: Used as oxidizing agents in various chemical reactions and analytical procedures.
Biology: Studied for their toxicological effects on living organisms and their mechanisms of toxicity.
Medicine: Investigated for their potential use in cancer treatment due to their ability to induce oxidative stress in cancer cells.
Industry: Widely used in electroplating, leather tanning, and wood preservation.
作用機序
Hexavalent chromium exerts its effects primarily through its strong oxidizing properties. It can penetrate cell membranes and undergo intracellular reduction to trivalent chromium, generating reactive oxygen species (ROS) in the process. These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to cytotoxicity and genotoxicity. The molecular targets and pathways involved include:
DNA Damage: Hexavalent chromium can cause DNA strand breaks and cross-linking.
Protein Oxidation: Oxidative modification of proteins can disrupt their normal function.
Lipid Peroxidation: Oxidative damage to lipids can compromise cell membrane integrity.
類似化合物との比較
Hexavalent chromium can be compared with other similar compounds such as trivalent chromium and other heavy metal oxides. While trivalent chromium is an essential nutrient in trace amounts, hexavalent chromium is highly toxic and carcinogenic. Other heavy metal oxides, such as those of lead and cadmium, also exhibit toxicity but differ in their specific mechanisms of action and health effects.
List of Similar Compounds
Trivalent Chromium (Cr(III)): Less toxic and essential for human nutrition.
Lead Oxide (PbO): Toxic heavy metal oxide with different toxicological profiles.
Cadmium Oxide (CdO): Another toxic heavy metal oxide with distinct health effects.
特性
CAS番号 |
53460-82-5 |
|---|---|
分子式 |
C10H9ClN2O3 |
分子量 |
240.64 g/mol |
IUPAC名 |
5-(chloromethyl)-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H9ClN2O3/c11-5-9-6-12-10(16-9)7-1-3-8(4-2-7)13(14)15/h1-4,9H,5-6H2 |
InChIキー |
VAKXPXNNYOGTQK-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


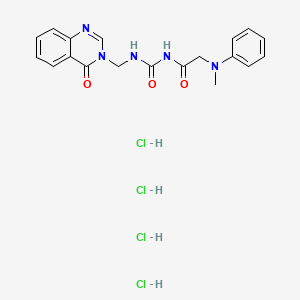
![1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12700532.png)
![2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol](/img/structure/B12700552.png)

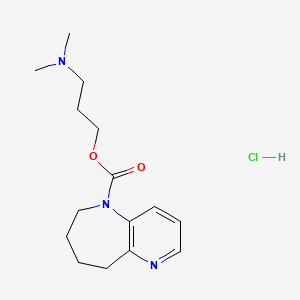
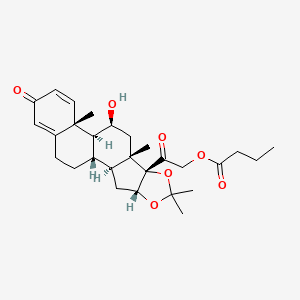
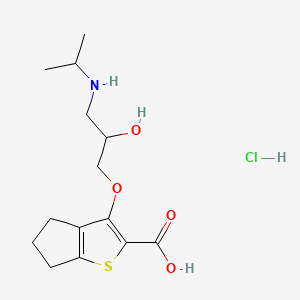
![4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride](/img/structure/B12700566.png)

